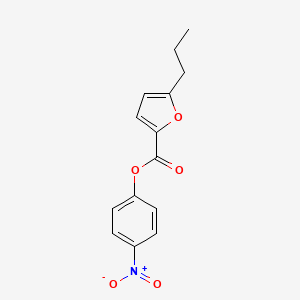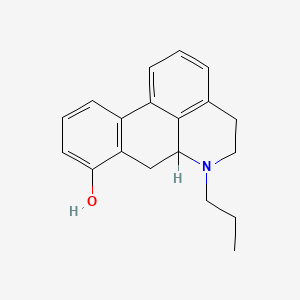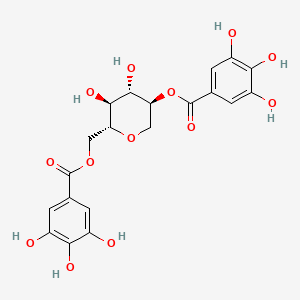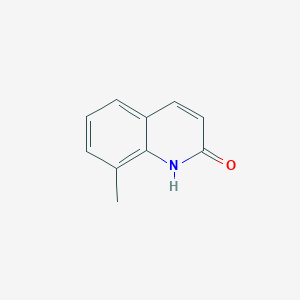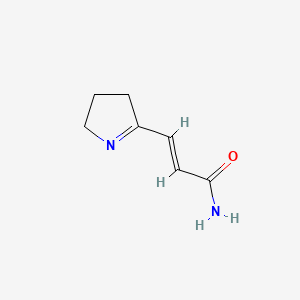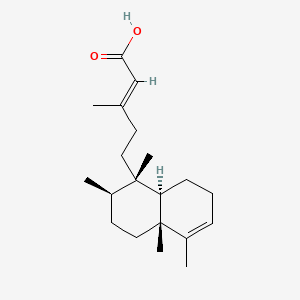
Kolavenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kolavenic acid is a natural product found in Polyalthia simiarum, Aristolochia labiata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antifungal Properties Kolavenic acid exhibits antifungal capabilities. Research shows that this compound and its derivative, 2-oxo-kolavenic acid, demonstrate moderate growth inhibition in fungi like Phomopsis viticola and Botrytis cinerea (Salah et al., 2003).
Hypotensive Activity A study focusing on the root bark of Polyalthia longifolia indicated that this compound can significantly reduce blood pressure. It showed a 22% fall in mean arterial blood pressure at a certain dosage (Saleem et al., 2005).
Cytotoxic Effects this compound has been identified as having cytotoxic effects. It has shown activity in bioassays against human tumor cell lines, suggesting potential applications in cancer research (Zhao et al., 1991).
Interaction with Human Serum Albumin Research indicates that this compound can bind to human serum albumin, altering its structure. This interaction is significant for understanding how this compound might be transported and stored in the human body (Wenying et al., 2014).
Cytotoxic Clerodanes Isolation this compound was isolated as a cytotoxic component from Polyalthia longifolia, exhibiting significant activity against various cancer cell lines. This highlights its potential in cancer therapy research (Shamshad et al., 2022).
Chemical Correlation Studies this compound, along with other compounds, was isolated from the root of Solidago altissima, aiding in the study of chemical relationships and configurations of these substances (Kusumoto et al., 1969).
Antimicrobial Alkaloids this compound was identified as an active antibacterial principle in the roots of Polyalthia longifolia, emphasizing its antimicrobial potential (Faizi et al., 2003).
Propiedades
| 25436-90-2 | |
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1 |
Clave InChI |
NLVMTSRTOGOFQD-MWRQYBNOSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
Sinónimos |
kolavenic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)
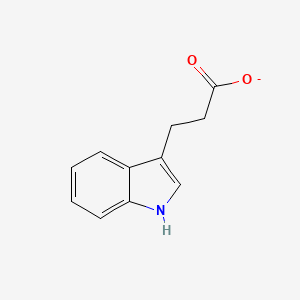

![6-methyl-2-[[oxo-[4-(1-pyrrolidinylsulfonyl)phenyl]methyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)
![3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1230841.png)

